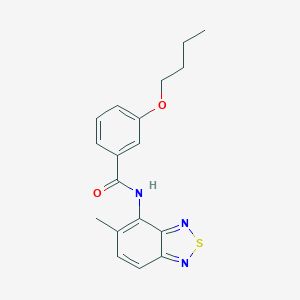![molecular formula C19H17ClN2O B238748 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide, also known as CP-122,721, is a chemical compound that belongs to the class of benzamide derivatives. It is a selective and potent antagonist of the dopamine D4 receptor, which has been implicated in a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention-deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide acts as a competitive antagonist of the dopamine D4 receptor, which means that it binds to the receptor and prevents dopamine from binding and activating it. By blocking the dopamine D4 receptor, this compound can modulate the activity of the prefrontal cortex, which is involved in several cognitive and emotional processes. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve cognitive function, reduce impulsivity, and decrease hyperactivity in animal models of ADHD. It has also been shown to have antipsychotic-like effects in animal models of schizophrenia and bipolar disorder. Additionally, this compound has been shown to have a low potential for abuse and addiction, which is a significant advantage over other dopamine receptor antagonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has several advantages for lab experiments. It is a selective and potent antagonist of the dopamine D4 receptor, which means that it can be used to study the role of this receptor in various neuropsychiatric disorders. Additionally, it has a low potential for abuse and addiction, which makes it a safer alternative to other dopamine receptor antagonists. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times during an experiment. Additionally, it may have off-target effects on other dopamine receptors, which could confound the results of an experiment.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide. One direction is to investigate its potential therapeutic applications in neuropsychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to determine its efficacy and safety in humans. Another direction is to investigate its mechanism of action in more detail. Although it is known to be a dopamine D4 receptor antagonist, its effects on other neurotransmitter systems and brain regions are not fully understood. Additionally, future research could investigate the potential of this compound as a tool for studying the role of the dopamine D4 receptor in various neuropsychiatric disorders. Overall, this compound has significant potential for advancing our understanding of the pathophysiology of neuropsychiatric disorders and developing new treatments for these conditions.
Métodos De Síntesis
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoic acid with 1-cyanocyclopentene in the presence of a palladium catalyst to form this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in neuropsychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex, a brain region that is involved in executive functions, such as working memory, attention, and decision-making. Dysfunction of the dopamine D4 receptor has been implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and ADHD.
Propiedades
Fórmula molecular |
C19H17ClN2O |
|---|---|
Peso molecular |
324.8 g/mol |
Nombre IUPAC |
4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide |
InChI |
InChI=1S/C19H17ClN2O/c20-16-7-3-14(4-8-16)18(23)22-17-9-5-15(6-10-17)19(13-21)11-1-2-12-19/h3-10H,1-2,11-12H2,(H,22,23) |
Clave InChI |
FOUINSAWFOKVDJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(4-ethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238700.png)
![2-(2,4-Dimethylphenoxy)-n-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B238703.png)
![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)

![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238720.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B238740.png)